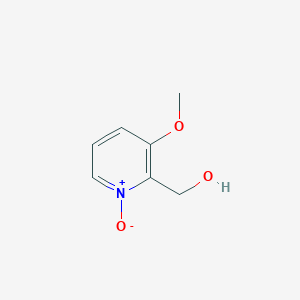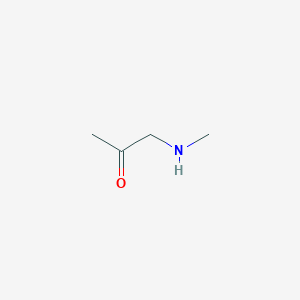![molecular formula C10H11NO3 B1626324 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 78987-20-9](/img/structure/B1626324.png)
3-[(2-Methylphenyl)amino]-3-oxopropanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid, have been efficiently reacted with various terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives. This synthesis involves the use of palladium and copper(I) iodide catalysts, providing a method for producing various acetic acid derivatives (Kobayashi et al., 2008).
Chemoenzymatic Reductions
D-Lactate dehydrogenase from Staphylococcus epidermidis can reduce a broad spectrum of 2-oxo acids, which are challenging for transition-metal-catalyzed reactions, with high enantioselectivity. This process provides a route to obtain enantiomerically pure phenyllactic acids, including derivatives of 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).
Bioanalytical Methods
A novel molecule, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, demonstrating potent acetylcholinesterase inhibition, has been analyzed using a developed bioanalytical method. This method, validated following the USFDA guidelines, included in vitro metabolite identification, offering insights into drug development and stability in human plasma (Nemani et al., 2018).
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 3-[(2-hydroxyphenyl)amino]butanoic acids showed notable antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Isoindolone Derivatives
3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was synthesized through a solvent-free method. This compound is a novel isoindolone derivative with potential biological activities, demonstrating the versatility of 3-oxopropanoic acid derivatives in synthesizing bioactive compounds (Csende et al., 2011).
Propiedades
IUPAC Name |
3-(2-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXBFLEXYCRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506144 | |
| Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylanilino)-3-oxopropanoic acid | |
CAS RN |
78987-20-9 | |
| Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)







![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)
![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)

